![molecular formula C20H14F2N6 B214859 2-cyclopropyl-4-(3,4-difluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine](/img/structure/B214859.png)
2-cyclopropyl-4-(3,4-difluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclopropyl-4-(3,4-difluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound is commonly referred to as CPTP and has been shown to have promising therapeutic effects in various diseases.
Wirkmechanismus
CPTP exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins, including tyrosine kinases and cyclooxygenases. These enzymes and proteins play a crucial role in disease progression, and their inhibition by CPTP leads to a reduction in disease symptoms.
Biochemical and Physiological Effects
CPTP has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-diabetic effects. These effects are mediated by the compound's ability to inhibit the activity of certain enzymes and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CPTP in lab experiments is its high potency and specificity, which allows for precise targeting of specific enzymes and proteins. However, one of the limitations of using CPTP in lab experiments is its relatively high cost, which may limit its use in certain research settings.
Zukünftige Richtungen
There are several potential future directions for research on CPTP, including:
1. Further studies on the compound's mechanism of action and its effects on specific enzymes and proteins.
2. Development of new drug formulations that increase the compound's bioavailability and efficacy.
3. Investigation of the compound's potential therapeutic applications in other diseases, such as neurodegenerative disorders.
4. Studies on the compound's toxicity and safety profile in humans.
In conclusion, 2-cyclopropyl-4-(3,4-difluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine is a promising compound that has shown potential therapeutic effects in various diseases. Further research is needed to fully understand its mechanism of action and potential applications in medicine.
Synthesemethoden
The synthesis of CPTP involves several steps, including the reaction of cyclopropylamine with 3,4-difluorobenzaldehyde to form an intermediate compound, which is then reacted with 1-phenyl-1H-tetrazole-5-thiol to form the final product.
Wissenschaftliche Forschungsanwendungen
CPTP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. Studies have shown that CPTP inhibits the activity of certain enzymes and proteins that are involved in disease progression, making it a promising candidate for drug development.
Eigenschaften
Molekularformel |
C20H14F2N6 |
---|---|
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
2-cyclopropyl-4-(3,4-difluorophenyl)-5-(1-phenyltetrazol-5-yl)pyrimidine |
InChI |
InChI=1S/C20H14F2N6/c21-16-9-8-13(10-17(16)22)18-15(11-23-19(24-18)12-6-7-12)20-25-26-27-28(20)14-4-2-1-3-5-14/h1-5,8-12H,6-7H2 |
InChI-Schlüssel |
XAGBSXDGBFDLLX-UHFFFAOYSA-N |
SMILES |
C1CC1C2=NC=C(C(=N2)C3=CC(=C(C=C3)F)F)C4=NN=NN4C5=CC=CC=C5 |
Kanonische SMILES |
C1CC1C2=NC=C(C(=N2)C3=CC(=C(C=C3)F)F)C4=NN=NN4C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.